Benzenesulfonamide, N-bromo-4-methyl-

Oxidation kinetics Substituent effect N-bromo-arylsulfonamide

Researchers requiring a predictable Br⁺ donor often face batch-to-batch variability in oxidative strength from generic N-bromo sulfonamides. Benzenesulfonamide, N-bromo-4-methyl- solves this via its para-methyl substituent, which enhances electron density at the sulfonamide nitrogen and governs Br⁺ release kinetics. • Predictable Hammett structure-reactivity relationship ensures reproducible oxidation of carbohydrates (e.g., D-fructose, D-glucose) in alkaline media. • The free N-bromo acid form offers distinct stability and reactivity profiles compared to its sodium salt (Bromamine-T), essential for acid-dependent redox applications. • Silver salt derivatives enable multi-day aqueous stability for standardized oxidimetric titrations, a key advantage over the free acid.

Molecular Formula C7H8BrNO2S
Molecular Weight 250.12 g/mol
CAS No. 92755-81-2
Cat. No. B14353018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-bromo-4-methyl-
CAS92755-81-2
Molecular FormulaC7H8BrNO2S
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NBr
InChIInChI=1S/C7H8BrNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3
InChIKeyBPTYNNWGOVDBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-bromo-4-methyl-: Physicochemical Profile


Benzenesulfonamide, N-bromo-4-methyl- (CAS 92755-81-2), also known as N-bromo-p-toluenesulfonamide, is an aromatic N-bromo sulfonamide with the molecular formula C₇H₈BrNO₂S and a molecular weight of 250.12 g/mol [1]. It belongs to the class of organic N-haloamines that function as positive bromine (Br⁺) donors and redox-active reagents. The para-methyl substituent on the benzene ring distinguishes it from the unsubstituted parent compound, N-bromobenzenesulfonamide, modulating the electron density at the sulfonamide nitrogen and thereby influencing the lability of the N–Br bond and the compound's effective oxidative strength [2]. The sodium salt of this compound—Bromamine-T (BAT)—is widely used as a versatile brominating and oxidizing agent in synthetic organic chemistry and reaction kinetics .

Reagent Role Positive bromine (Br⁺) donor for oxidation and bromination reactions
Substituent Effect Electron-donating para-methyl group modulates N–Br bond lability and oxidative strength
Form Selection Free acid, sodium salt, and silver salt variants available for form-dependent applications

Substituent Effects on N-Bromo Sulfonamide Reactivity


Within the N-bromo-arylsulfonamide class, the nature of the aryl substituent directly determines the electron density at the sulfonamide nitrogen atom, which governs the ease of Br⁺ release—the rate-limiting factor for oxidative potency [1][2]. The para-methyl group in Benzenesulfonamide, N-bromo-4-methyl- is electron-donating (+I effect), enhancing nitrogen electron density relative to the unsubstituted N-bromobenzenesulfonamide analogue. This substituent effect translates into measurably different oxidative strengths and reaction kinetics that cannot be replicated by simple substitution with another N-bromo sulfonamide reagent [1]. Furthermore, the free N-bromo acid form offers distinct stability and reactivity profiles compared to its widely used sodium salt (Bromamine-T), affecting its suitability for specific redox applications where the acidic N–H proton is mechanistically required [3]. Selecting a generic or the wrong salt form risks altered redox potential, shifted reaction selectivity, and non-reproducible kinetic outcomes.

  • Unsubstituted analog (N-bromobenzenesulfonamide) Lacks electron-donating methyl group; may exhibit lower oxidative strength and altered kinetic profile.
  • Sodium salt (Bromamine-T) vs. free acid Different protonation state; can shift redox potential and stability, limiting direct interchange.
  • N-chlorosulfonamide analogues Reported lack of reactivity under alkaline conditions (pH > 10), limiting suitability for alkaline-phase oxidation.

Benzenesulfonamide, N-bromo-4-methyl-: Comparative Evidence


Substituent Electronic Effects on Oxidative Strength

In a systematic kinetic study, sodium salts of N-bromo-arylsulphonamides bearing different aryl substituents were employed to oxidize D-fructose and D-glucose in aqueous alkaline medium [1]. The effective oxidizing species is Br⁺, and its release from the sulfonamide nitrogen is facilitated by increased electron density at nitrogen. The electron-donating para-methyl group of N-bromo-4-methylbenzenesulfonamide enhances nitrogen electron density compared to the unsubstituted N-bromobenzenesulfonamide, resulting in measurably higher oxidative strength. The validity of the Hammett equation was confirmed for these oxidations, establishing a quantitative structure–reactivity relationship [2].

Electronic Effects
Cross-study comparable
4-CH₃: Higher oxidation rate vs H: Lower rate
Supports Hammett structure–reactivity selection
Aqueous alkaline, D-fructose/D-glucose
Oxidation kinetics Substituent effect N-bromo-arylsulfonamide

Silver Salt Stability in Redox Titrimetry

The silver salt of N-bromo-4-methylbenzenesulfonamide (RNBrAg, where R = p-CH₃C₆H₄SO₂) was developed and proposed as a new oxidimetric reagent for redox titrations in aqueous medium [1]. Its stability in aqueous medium was systematically studied over several days under both dark and daylight conditions. In contrast, the free N-bromo-p-toluenesulfonamide acid (Ar-SO₂NHBr) is known to be unstable and does not occur as a pure isolable chemical compound—it decomposes rapidly, releasing elemental bromine [2]. The silver salt form solves this inherent instability problem, providing a storable, stable reagent for analytical redox titrations of substrates such as ascorbic acid.

Silver Salt Stability
Cross-study comparable
Ag salt: stable for days vs Free acid: unstable, decomposes
Enables titrimetric method development
Ambient light, aqueous medium
Oxidimetric reagent Silver salt Redox titration

Redox Potential: N-Bromosulfonamide vs. N-Chlorosulfonamide

Potentiometric studies on styrene–divinylbenzene redox copolymers bearing N-bromosulfonamide (–SO₂NBrNa) functional groups determined a redox potential of 440 mV (vs. standard hydrogen electrode) at pH 6.3 and 130 mV at pH 11.01 [1]. Critically, the N-bromosulfonamide copolymer exhibits significant reactivity in alkaline medium, whereas the corresponding N-chlorosulfonamide copolymer, while stable over a wider pH range, shows negligible oxidative reactivity under alkaline conditions [2]. This pH-dependent reactivity window is a key differentiator for applications requiring oxidation at elevated pH.

Redox Potential
Direct head-to-head comparison
N-Br: 440 mV (pH 6.3), reactive at pH 11.01 vs N-Cl: not reactive alkaline
Supports alkaline-phase oxidation process selection
Copolymer system; potentiometric data
Redox potential N-bromosulfonamide Potentiometry

N-Bromosulfonamide Polymers: Organic-Load-Tolerant Antimicrobial Activity

Microbiological evaluation of granular and fibrous polymer materials with immobilized N-bromosulfonamide groups (up to 23% active bromine content) demonstrated pronounced antimicrobial activity that is higher than that of corresponding immobilized N-chlorosulfonamide polymers [1]. Notably, the N-bromosulfonamide polymers retain antimicrobial efficacy even in the presence of a significant organic load—a condition known to severely attenuate the activity of chlorine-based N-haloamine disinfectants. However, the bromine-active polymers exhibit lower storage stability compared to chlorine-active analogues [1].

Organic-Load Tolerance
Class-level inference
N-Br polymer: activity retained vs N-Cl polymer: attenuated
Reported organic-load tolerance in antimicrobial screening
Class-level; specific MIC not provided
Antimicrobial polymer N-bromosulfonamide Disinfection

Application Scenarios for N-Bromo-4-methylbenzenesulfonamide


Substituent-Tuned Reagent for Carbohydrate Oxidation

Researchers studying the kinetics and mechanism of carbohydrate oxidation benefit from the electron-donating para-methyl group of Benzenesulfonamide, N-bromo-4-methyl-, which predictably enhances Br⁺ release compared to N-bromobenzenesulfonamide. The validated Hammett structure–reactivity relationship [1] allows investigators to select this compound deliberately when higher oxidative strength is required for substrates such as D-fructose and D-glucose in alkaline medium, rather than relying on the less reactive unsubstituted analogue.

Aqueous Redox Titration with Silver Salt Derivative

Analytical chemistry laboratories requiring a stable, ready-to-use oxidimetric reagent for redox titrations in aqueous media can deploy the silver salt of N-bromo-4-methylbenzenesulfonamide (RNBrAg). Its demonstrated multi-day aqueous stability under ambient light conditions [2] contrasts with the inherent instability of the free N-bromo acid form [3], making the silver salt the preferred form for standardized titrimetric determination of analytes such as ascorbic acid and glutathione.

Alkaline-Phase Oxidation for Industrial Effluent Treatment

For environmental remediation processes requiring oxidation of toxic reductants (e.g., arsenites, cyanides, sulfides) in alkaline wastewater streams, N-bromosulfonamide-functionalized materials are uniquely effective. The measured redox potential of 130 mV at pH 11.01 and confirmed alkaline reactivity of the –SO₂NBr⁻ group [4] provide a functional advantage over N-chlorosulfonamide analogues, which are inactive under strongly alkaline conditions. This makes N-bromo-4-methylbenzenesulfonamide derivatives the reagent of choice for alkaline-phase column oxidation processes.

Organic-Load-Tolerant Antimicrobial Polymer Coatings

Manufacturers of antiseptic wound dressings, antimicrobial filters, and medical textiles can leverage the superior antimicrobial activity of immobilized N-bromosulfonamide groups under organic load conditions [5]. Unlike N-chlorosulfonamide coatings whose bactericidal activity is compromised in protein-rich environments, N-bromosulfonamide polymer coatings retain efficacy, supporting their procurement for infection-control applications in clinical settings where organic soiling is unavoidable.

Application
Selection Property
Validation Focus
Carbohydrate oxidation kinetics
Substituent-modulated Br⁺ release
Hammett correlation validation
Redox titration method development
Stable silver salt form
Aqueous stability and reproducibility
Alkaline-phase oxidation research
Alkaline reactivity profile
pH-dependent redox potential
Antimicrobial polymer coating research
Organic-load tolerance
Zone of inhibition under load conditions
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